molecular formula C13H23NO4 B2605442 N-Boc-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 946822-17-9

N-Boc-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B2605442
M. Wt: 257.33
InChI Key: FBEGZVKQDRMWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-1,4-dioxaspiro[4.5]decan-8-amine, also known as Boc-protected spirocyclic amine, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by its spirocyclic structure, which consists of a bicyclic ring system with a spiro center and an amine functional group. The Boc-protected spirocyclic amine is a versatile compound that can be used in various chemical reactions, including asymmetric synthesis, drug discovery, and peptide synthesis.

Scientific Research Applications

Synthetic Processes:

  • The compound 1,4-Dioxaspiro[4.5]decan-8-one, closely related to N-Boc-1,4-dioxaspiro[4.5]decan-8-amine, is a versatile bifunctional synthetic intermediate widely used in synthesizing organic chemicals, pharmaceutical intermediates, liquid crystals, and insecticides. An efficient synthesis method involves selective deketalization in acidic solution, with acetic acid as the catalyst, improving the yield and reducing reaction time significantly (Zhang Feng-bao, 2006).
  • Novel spiro scaffolds, inspired by bioactive natural products, have been designed for drug discovery. These scaffolds contain two amino groups (one Boc-protected) and are positioned as ready-to-use building blocks for potential lead generation libraries. The synthesis involves robust methodologies like RCM (ring-closing metathesis) and bromine-mediated cyclization, showcasing the versatility and potential of spiro compounds in medicinal chemistry (I. D. Jenkins et al., 2009).

Catalysis and Protection Group Applications:

  • The N-Boc group, akin to the one in N-Boc-1,4-dioxaspiro[4.5]decan-8-amine, is integral in synthetic chemistry for amine protection. A new reagent, Boc-OASUD, has shown efficacy in preparing N-Boc-amino acids without racemization, offering improved stability and practicality compared to traditional reagents (B. L. Maheswara Rao et al., 2017).
  • Heteropoly acid H3PW12O40 has been utilized as a highly efficient and environmentally benign catalyst for N-tert-butoxycarbonylation of amines. This process demonstrates chemoselectivity and high yields, highlighting the importance of the N-Boc moiety in amine protection and peptide synthesis (A. Heydari et al., 2007).

Material Applications:

  • Spiro compounds, similar to N-Boc-1,4-dioxaspiro[4.5]decan-8-amine, find applications in material sciences too. For instance, a Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene has been synthesized, showing efficacy as a sorbent for azo dyes, demonstrating the role of spiro compounds in environmental chemistry (E. Akceylan et al., 2009).

properties

IUPAC Name

tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(15)14-10-4-6-13(7-5-10)16-8-9-17-13/h10H,4-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEGZVKQDRMWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-1,4-dioxaspiro[4.5]decan-8-amine

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